molecular formula C11H8F3N5O2 B3001219 5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 351858-26-9

5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine

Cat. No. B3001219
CAS RN: 351858-26-9
M. Wt: 299.213
InChI Key: YMLHIHBMLPYMIG-UHFFFAOYSA-N
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Description

The compound "5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine" is a pyrimidine derivative characterized by the presence of a nitro group and a trifluoromethylphenyl group. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The nitro group is a functional group consisting of two oxygen atoms and one nitrogen atom, while the trifluoromethyl group contains three fluorine atoms attached to a carbon, which is then connected to a phenyl ring. This compound is likely to exhibit interesting chemical and physical properties due to the presence of these functional groups.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including the condensation of urea with substituted aldehydes. For instance, the synthesis of 2-(5-nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Additionally, the oxidation of 5-nitrosopyrimidine-4,6-diamine by hydrogen peroxide in trifluoroacetic acid yields products such as 5-nitropyrimidine-4,6-diamine . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is influenced by substituents on the ring. For example, the presence of a nitro group and various methyl groups has been shown to affect the vibrational characteristics of the molecule, as evidenced by IR and Raman spectra, which can be analyzed using DFT quantum chemical calculations . The substitution position of the methyl group can significantly influence the structure and vibrational data of the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions to the triple bond of the pyrimidine ring . Furthermore, the thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines in triethylamine leads to the formation of N-methyl-2(or 4)-oxopyrimidines . These reactions highlight the reactivity of the pyrimidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can affect the electron density of the molecule, potentially influencing its reactivity and stability. The oxidation state of the molecule, as well as the presence of hydrogen bonds and other intermolecular interactions, can also play a significant role in determining its properties . The excited states of these compounds have been studied, revealing that the HOMO-LUMO transition involves the transfer of π-electrons from the phenyl ring to the nitro group of the pyrimidine ring . This transition is mediated by the hydrazo-bridge, which can affect the luminescence properties of the compounds .

Scientific Research Applications

Synthesis and Larvicidal Activity The compound 5-nitro-N4-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine and its derivatives have been synthesized and evaluated for various biological activities. A study by Gorle et al. (2016) synthesized a series of pyrimidine-linked derivatives with morpholinophenyl groups. These compounds, including variants with trifluoromethyl groups, demonstrated significant larvicidal activity against mosquito larvae, indicating potential applications in pest control (Gorle et al., 2016).

Heterocyclic Chemistry and Stability Analysis In another study, Clark & Murdoch (1969) explored the nitration conditions for 2,4-dihydroxy-6-phenyl-pyrimidine to obtain derivatives, including a 5-nitro compound. This study provided insights into the chemical properties and stability of these compounds in various conditions, contributing to the fundamental understanding of heterocyclic chemistry involving pyrimidine structures (Clark & Murdoch, 1969).

Coordination Complexes and Magnetic Properties Baskett et al. (2005) reported the formation of isostructural cyclic dimers with pyrimidine derivatives, exhibiting interesting magnetic properties. These coordination complexes involving transition metal dications like Mn, Co, and Cu, demonstrated strong antiferromagnetic exchange and spin polarization exchange mechanisms. Such studies highlight potential applications in materials science, particularly in designing molecular magnetic materials (Baskett et al., 2005).

Safety and Hazards

The safety and hazards associated with compounds similar to “5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” can be significant. For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Future Directions

The future directions for compounds similar to “5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” are promising. Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years, and they continue to be a focus of research due to their numerous pharmacological activities . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)17-9-8(19(20)21)5-16-10(15)18-9/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLHIHBMLPYMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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